![molecular formula C10H11N3O2 B14415876 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol CAS No. 80200-16-4](/img/structure/B14415876.png)
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol typically involves the reaction of phenol with an appropriate triazole derivativeThis reaction involves the use of a terminal alkyne and an azide to form the triazole ring . The reaction conditions usually include a copper catalyst, a base, and a solvent such as water or an organic solvent. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in the microbial cells, leading to cell death . In cancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole derivative with similar biological activities but different structural properties.
1,2,3-Triazole: Similar to this compound, but with variations in the substituents on the triazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Propriétés
Numéro CAS |
80200-16-4 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-[2-(triazol-2-yl)ethoxy]phenol |
InChI |
InChI=1S/C10H11N3O2/c14-9-1-3-10(4-2-9)15-8-7-13-11-5-6-12-13/h1-6,14H,7-8H2 |
Clé InChI |
ZAAXNQNJCTVYKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OCCN2N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


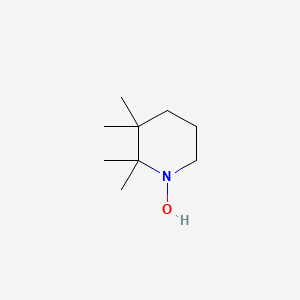
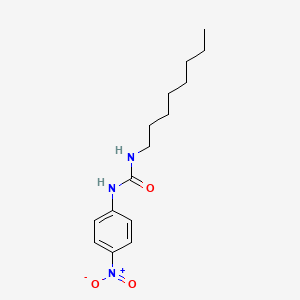
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
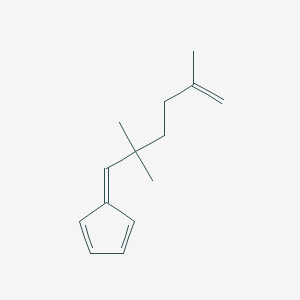
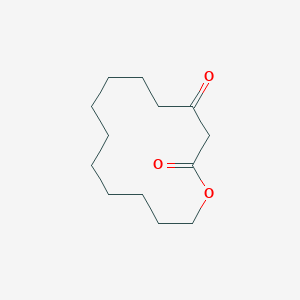
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
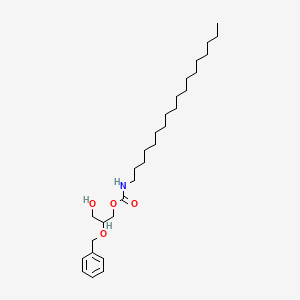
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
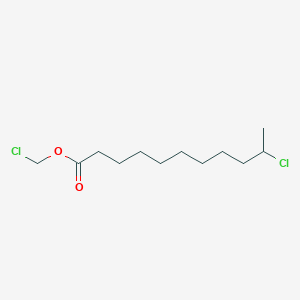
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
